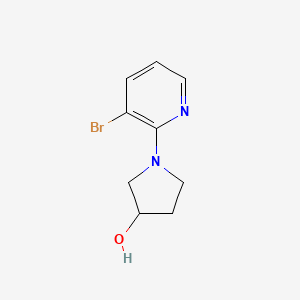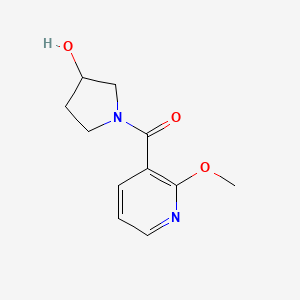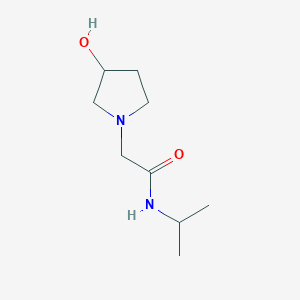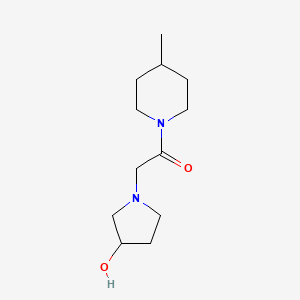
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol is an organic compound with the molecular formula C9H11BrN2O It features a bromopyridine moiety attached to a pyrrolidin-3-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the bromination of 2-pyridylpyrrolidin-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF (Dimethylformamide).
Oxidation: PCC in dichloromethane or KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether or THF (Tetrahydrofuran).
Major Products:
Substitution: Formation of 1-(3-aminopyridin-2-yl)pyrrolidin-3-ol or 1-(3-thiocyanatopyridin-2-yl)pyrrolidin-3-ol.
Oxidation: Formation of 1-(3-bromopyridin-2-yl)pyrrolidin-3-one.
Reduction: Formation of 1-(2-pyridyl)pyrrolidin-3-ol.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to biological macromolecules, while the pyrrolidin-3-ol structure can enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol
- 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-ol
- 1-(3-Iodopyridin-2-yl)pyrrolidin-3-ol
Comparison: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1289009-46-6 |
|---|---|
Molekularformel |
C9H11BrN2O |
Molekulargewicht |
243.1 g/mol |
IUPAC-Name |
1-(3-bromopyridin-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12/h1-2,4,7,13H,3,5-6H2 |
InChI-Schlüssel |
ZKGVRYQDZBXSEB-UHFFFAOYSA-N |
SMILES |
C1CN(CC1O)C2=C(C=CC=N2)Br |
Kanonische SMILES |
C1CN(CC1O)C2=C(C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)







![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)



![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol](/img/structure/B1468528.png)
